molecular formula C6H5NO3 B6243326 3-formyl-1H-pyrrole-2-carboxylic acid CAS No. 2168307-26-2

3-formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B6243326
CAS No.: 2168307-26-2
M. Wt: 139.1
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Description

3-formyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 3-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with an aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another method includes the cyclization of a suitable precursor, such as a 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

    Oxidation: 3-carboxy-1H-pyrrole-2-carboxylic acid

    Reduction: 3-hydroxymethyl-1H-pyrrole-2-carboxylic acid

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Scientific Research Applications

3-formyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting specific biological pathways and diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The formyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the formyl group at the 3-position.

    3-formyl-2,4-dimethyl-1H-pyrrole-5-carboxylic acid: Contains additional methyl groups at the 2 and 4 positions.

    4-formyl-1H-pyrrole-2-carboxylic acid: The formyl group is at the 4-position instead of the 3-position.

Uniqueness

3-formyl-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.

Properties

CAS No.

2168307-26-2

Molecular Formula

C6H5NO3

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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